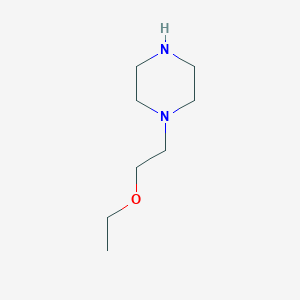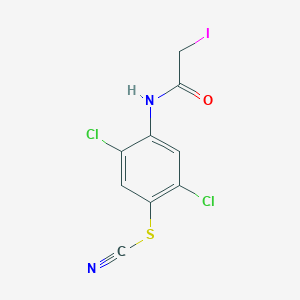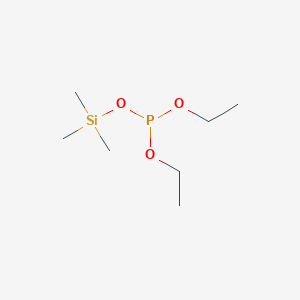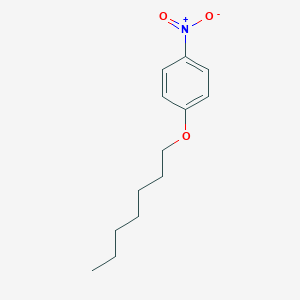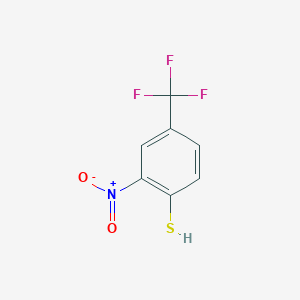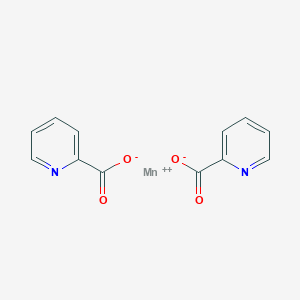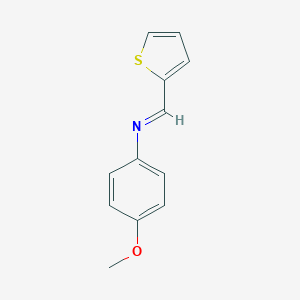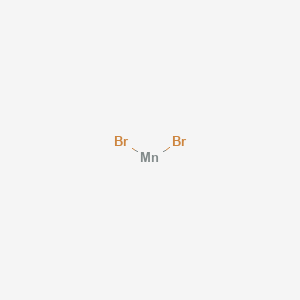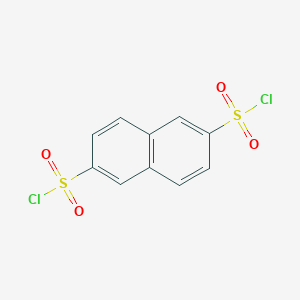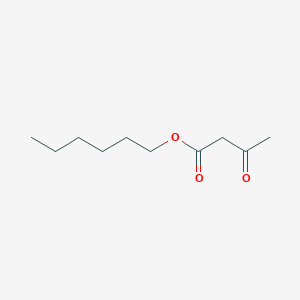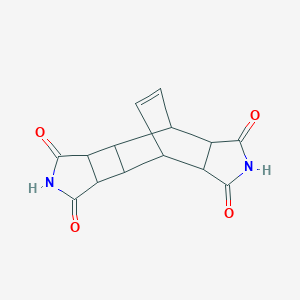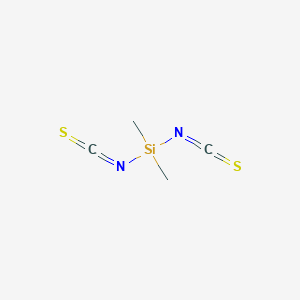
Silane, diisothiocyanatodimethyl-
描述
Silane, diisothiocyanatodimethyl- is a chemical compound with the formula C₄H₆N₂S₂Si. It is also known as dimethyldiisothiocyanatosilane. This compound is part of the silane family, which consists of silicon-based compounds. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Silane, diisothiocyanatodimethyl- can be synthesized through the reaction of dimethylchlorosilane with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The reaction proceeds as follows:
[ \text{(CH₃)₂SiCl₂} + 2 \text{KSCN} \rightarrow \text{(CH₃)₂Si(NCS)₂} + 2 \text{KCl} ]
Industrial Production Methods
Industrial production of silanes often involves the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes . The specific conditions and reagents used can vary depending on the desired end product and its applications.
化学反应分析
Types of Reactions
Silane, diisothiocyanatodimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate groups can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and thiocyanates.
Oxidation and Reduction: The silicon center can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in an organic solvent.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and thiocyanates.
Oxidation and Reduction: Various oxidized or reduced silicon compounds.
科学研究应用
Silane, diisothiocyanatodimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Employed in the modification of biomolecules and surfaces for various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism of action of silane, diisothiocyanatodimethyl- involves the formation of strong covalent bonds with various substrates. The isothiocyanate groups can react with nucleophiles, leading to the formation of stable silicon-nitrogen or silicon-oxygen bonds. This reactivity makes it useful in surface modification and adhesion applications .
相似化合物的比较
Similar Compounds
Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of isothiocyanate groups.
Trimethoxysilane: Contains methoxy groups instead of isothiocyanate groups.
Tetramethylsilane: Contains four methyl groups attached to silicon.
Uniqueness
Silane, diisothiocyanatodimethyl- is unique due to the presence of isothiocyanate groups, which provide distinct reactivity compared to other silanes. This makes it particularly useful in applications requiring strong adhesion and surface modification properties .
属性
IUPAC Name |
diisothiocyanato(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCKEPKWCKHBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065357 | |
| Record name | Silane, diisothiocyanatodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13125-51-4 | |
| Record name | Diisothiocyanatodimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13125-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, diisothiocyanatodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diisothiocyanatodimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, diisothiocyanatodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisothiocyanatodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANE, DIISOTHIOCYANATODIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5WHJ43DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
